2-Methyl-4-phenoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-4-phenoxyaniline” is a compound with the molecular formula C13H13NO . It is used as an anti-inflammatory agent that inhibits COX-2 over COX-1 . It is also used in the preparation of sodium primary amide complex, 4-methyl-2-(2-phenoxyphenyl)azo-phenol, and 2-acetoaminodiphenyl ether .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of an aldehyde or ketone with a primary amine . The crude product is then purified by column chromatography with hexane as eluent to yield the expected product .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-phenoxyaniline” consists of a phenyl ring attached to an amine group and a methoxy group . Further structural analysis such as HOMO-LUMO analysis and electronic transitions can be obtained .
Chemical Reactions Analysis
“2-Methyl-4-phenoxyaniline” may react with strong oxidizing agents . It forms complexes with beta-cyclodextrin .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 199.248 Da . It has a boiling point of 213-214/55 Torr .
Scientific Research Applications
Supramolecular Structuring and Crystallography
2-Methyl-4-phenoxyaniline, through its structural analogs, plays a significant role in the study of supramolecular structures, particularly in understanding isomorphism among different halogenated derivatives. The research by Dey and Desiraju (2004) highlights its relevance in crystal engineering, demonstrating how 4-phenoxyanilines with various halogen substitutions exhibit isostructural properties, contrasting the behavior of their non-phenoxy counterparts. This insight aids in rationalizing conditional isomorphism and advancing the field of crystallography (Dey & Desiraju, 2004).
Environmental Monitoring and Herbicide Degradation
A significant application of 2-Methyl-4-phenoxyaniline derivatives is found in environmental science, particularly in monitoring and analyzing the degradation of herbicides in natural waters. Rahemi et al. (2015) developed an electrochemical sensor based on a polyaniline/carbon nanotube matrix for detecting the herbicide MCPA and its metabolite, showcasing the compound's utility in environmental monitoring through a simple, efficient method that complements traditional high-performance liquid chromatography techniques (Rahemi et al., 2015).
Anticorrosion Applications
In the field of materials science, derivatives of 2-Methyl-4-phenoxyaniline have been synthesized and evaluated for their anticorrosion potential. Elemike et al. (2019) synthesized Schiff base compounds with similar backbones to investigate their anticorrosion effectiveness on mild steel in acidic solutions. The study illustrates how these compounds, by forming a protective layer on the metal surface, can significantly mitigate corrosion, making them valuable in developing new anticorrosion agents (Elemike et al., 2019).
Biological and Medical Research
In medical research, derivatives of 2-Methyl-4-phenoxyaniline have been explored for their biological activities, including antimicrobial and anticancer properties. For instance, the study on sponge-derived polybrominated diphenyl ethers and their synthetic analogues, including compounds structurally related to 2-Methyl-4-phenoxyaniline, highlights their potential as antifouling agents. These compounds show strong antifouling activity without toxicity, indicating their promise in developing non-toxic antifouling solutions (Ortlepp et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2-methyl-4-phenoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-9-12(7-8-13(10)14)15-11-5-3-2-4-6-11/h2-9H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXZCYZBCSAIIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-phenoxyaniline | |
CAS RN |
13024-16-3 |
Source
|
Record name | 2-methyl-4-phenoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.